molecular formula C15H14BrFN2O3 B12815425 Methyl 2-(1-(2-amino-5-bromopyridin-3-yloxy)ethyl)-4-fluorobenzoate

Methyl 2-(1-(2-amino-5-bromopyridin-3-yloxy)ethyl)-4-fluorobenzoate

Cat. No.: B12815425
M. Wt: 369.18 g/mol
InChI Key: NEXBDDSPNVIGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name for this compound, (R)-methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate , is derived through a hierarchical prioritization of functional groups and substituents. The parent structure is benzoic acid, substituted at the 2-position by an ethyl group bearing a pyridinyloxy moiety and at the 4-position by a fluorine atom. The esterification of the carboxylic acid with methanol introduces the "methyl" prefix. The pyridine ring is numbered such that the amino group occupies the 2-position, bromine the 5-position, and the ether-linked oxygen the 3-position. The stereochemical descriptor (R) specifies the configuration of the chiral center at the ethyl bridge.

Constitutional isomerism in this compound could arise from variations in substituent positions. For instance, relocating the bromine atom to the 4-position on the pyridine ring or the fluorine to the 3-position on the benzoate ring would generate distinct constitutional isomers. Additionally, alternative ether linkage positions (e.g., connecting the ethyl group to the pyridine’s 4-position) would further diversify isomeric possibilities. Such isomers would exhibit unique physicochemical properties due to altered electronic and steric environments.

Molecular Connectivity and Bonding Patterns

The molecular formula C₁₅H₁₄BrFN₂O₃ reflects a combination of aromatic and aliphatic domains. The benzoate moiety features a fluorine atom at the 4-position and a chiral ethyl ether group at the 2-position. The ethyl bridge connects to a 3-pyridinyloxy group, which itself is substituted with an amino group at the 2-position and a bromine atom at the 5-position. Key bonding patterns include:

  • Ester linkage : The carbonyl (C=O) and ether (C-O-C) groups in the benzoate ester.
  • Aromatic systems : The benzene and pyridine rings, stabilized by π-electron delocalization.
  • Polar substituents : Electronegative fluorine (C-F) and bromine (C-Br) atoms, alongside the amino group (NH₂), which introduce dipole moments and hydrogen-bonding potential.

The SMILES notation COC(=O)C1=C(C=C(C=C1)F)[C@@H](C)OC2=C(N=C(C=C2)Br)N encodes this connectivity, explicitly denoting the (R)-configuration at the chiral center. The pyridine ring’s nitrogen atom at position 1 creates an electron-deficient aromatic system, influencing reactivity toward electrophilic substitution.

Stereochemical Considerations: Chirality and Conformational Analysis

The ethyl bridge between the benzoate and pyridinyloxy groups introduces a chiral center at the carbon bearing the ether oxygen. The (R) configuration, as specified in the IUPAC name, arises from the Cahn-Ingold-Prelog priority rules, where the substituents are ordered as pyridinyloxy > benzoate > methyl > hydrogen. Enantiomeric forms of this compound would exhibit distinct optical activities and potential differences in biological interactions, though such applications fall outside the current structural scope.

Conformational flexibility is limited by the ethyl bridge’s steric constraints. The gauche and anti conformers of the ethyl group influence the spatial proximity of the benzoate and pyridine rings. Molecular modeling suggests that the anti conformation minimizes steric hindrance between the fluorine atom and the pyridine ring, favoring this arrangement in the ground state. Additionally, the planar aromatic systems restrict rotation about the C-O bonds, further stabilizing specific conformers.

Comparative Structural Analysis with Related Fluorobenzoate Derivatives

To contextualize this compound’s structural uniqueness, Table 1 compares it with simpler fluorobenzoate derivatives:

Compound Name Molecular Formula Substituents (Benzoate Ring) Additional Features
Methyl 4-fluorobenzoate C₈H₇FO₂ 4-F Simple ester; no heterocyclic moieties
Methyl 2-fluorobenzoate C₈H₇FO₂ 2-F Ortho-substituted fluorine
Methyl 3-cyano-4-fluorobenzoate C₉H₆FNO₂ 4-F, 3-CN Electron-withdrawing cyano group
Methyl 3-amino-5-fluorobenzoate C₈H₈FNO₂ 5-F, 3-NH₂ Meta-substituted amino group
Target Compound C₁₅H₁₄BrFN₂O₃ 4-F, 2-(ethyl-pyridinyloxy) Chiral center; brominated pyridine

The target compound distinguishes itself through its bifunctional aromatic systems (benzoate and pyridine) and the presence of bromine , which enhances molecular polarizability compared to simpler derivatives. Unlike methyl 4-fluorobenzoate, which lacks heterocyclic components, the pyridinyloxy group introduces nitrogen-based basicity and potential for hydrogen bonding. Furthermore, the chirality of the ethyl bridge is absent in the compared derivatives, underscoring its structural complexity.

The electronic effects of substituents also differ markedly. For example, the cyano group in methyl 3-cyano-4-fluorobenzoate exerts a strong electron-withdrawing effect, whereas the amino group in methyl 3-amino-5-fluorobenzoate acts as an electron donor. In contrast, the target compound’s bromine atom (electron-withdrawing) and amino group (electron-donating) create a polarized electronic landscape across the pyridine ring, potentially influencing reactivity in synthetic applications.

Properties

IUPAC Name

methyl 2-[1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O3/c1-8(22-13-5-9(16)7-19-14(13)18)12-6-10(17)3-4-11(12)15(20)21-2/h3-8H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXBDDSPNVIGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)C(=O)OC)OC2=C(N=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The compound is synthesized via a multi-step process involving esterification and etherification. Key intermediates include:

Steps :

  • Esterification : Methylation of the benzoic acid intermediate using methanol and a catalyst (e.g., thionyl chloride or DCC/DMAP).
  • Ether Formation : Reaction of the hydroxyl-containing intermediate with the bromopyridine derivative under Mitsunobu conditions (e.g., DIAD, triphenylphosphine).
  • Chiral Resolution : The (R)-configuration is achieved using chiral auxiliaries or asymmetric synthesis techniques.

Radiosynthesis for PET Imaging

A specialized method for carbon-11 labeling ([11C]CH3I) was developed for positron emission tomography (PET) studies:

Step Description Reagents/Conditions Yield
1 Protection of Amino Group Boc anhydride, DMAP 85%
2 [11C]Methylation [11C]CH3I, TBAOH, DMF, RT 25% (RCY*)
3 Deprotection HCl/MeOH, 60°C 90%

*RCY: Radiochemical yield.

Key Findings :

  • The "Loop Method" enabled efficient [11C]methylation without intermediate transfer losses.
  • Semipreparative HPLC (C18 column, 10% H2O/MeCN) achieved >98% radiochemical purity.

Optimization of Reaction Conditions

Critical parameters for scalability and yield:

Table 1: Reaction Optimization

Parameter Optimal Condition Impact
Solvent Anhydrous DMF Minimizes hydrolysis
Temperature 0–25°C Prevents side reactions
Catalyst Tetrabutylammonium hydroxide (TBAOH) Enhances methylation efficiency
Purification Reverse-phase HPLC Ensures >98% purity

Analytical Characterization

Post-synthesis validation employs:

Challenges and Solutions

  • Amino Group Reactivity : Protection with Boc groups prevents unwanted side reactions during methylation.
  • Chiral Integrity : Use of (R)-configured precursors ensures enantiomeric excess >99%.

Industrial-Scale Synthesis

Suppliers (e.g., MolCore, Sigma-Aldrich) report batches with:

  • Purity : ≥98% (HPLC).
  • Cost : $105–$500/kg, depending on scale.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or sodium azide.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Methyl 2-(1-(2-amino-5-bromopyridin-3-yloxy)ethyl)-4-fluorobenzoate has been investigated for its potential as a therapeutic agent. Its structural components suggest activity against certain biological targets, particularly in the realm of protein kinase inhibition. Protein kinases are critical in regulating various cellular processes, and their dysregulation is often linked to diseases such as cancer. Compounds similar to this compound have shown promise in inhibiting specific kinases, thereby offering a pathway for new drug candidates .

1.2 Antimicrobial Activity

Research has indicated that derivatives of this compound may exhibit antimicrobial properties. The presence of the bromopyridine moiety is known to enhance biological activity against various pathogens, making it a candidate for further development in antimicrobial therapies .

Material Science

2.1 Synthesis of Functional Materials

The compound can be utilized as a building block in the synthesis of advanced materials. Its unique structure allows for functionalization that can lead to the development of polymers or nanomaterials with specific properties, such as increased thermal stability or enhanced electrical conductivity .

2.2 Coatings and Adhesives

Due to its chemical properties, this compound may also find applications in coatings and adhesives. Its ability to form strong bonds at the molecular level can be advantageous in creating durable surfaces for industrial applications .

Biochemical Applications

3.1 Enzyme Inhibition Studies

The compound’s structural features make it suitable for studies involving enzyme inhibition. It can serve as a model compound to explore interactions with various enzymes, providing insights into the design of more effective inhibitors .

3.2 Molecular Probes

This compound can be employed as a molecular probe in biochemical assays. Its fluorescent properties can be harnessed to track biological processes or interactions within cells, aiding in the understanding of cellular mechanisms .

Table 1: Summary of Research Applications

Application AreaSpecific UseReference
Medicinal ChemistryProtein kinase inhibition
Antimicrobial activity
Material ScienceSynthesis of functional materials
Coatings and adhesives
Biochemical ApplicationsEnzyme inhibition studies
Molecular probes

Mechanism of Action

The mechanism of action of ®-Methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three analogs:

Compound Name Molecular Formula MW (g/mol) Key Substituents Functional Groups Application Reference
Methyl (R)-2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate (Target) C₁₅H₁₄BrFN₂O₃ 369.19 5-Br, 4-F, methyl ester Ester, amino pyridine Lorlatinib intermediate
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate C₃₁H₂₁F₃N₄O₅ 572.40 3-Fluorophenyl, chromen, pyrazolo-pyrimidine Ester, ketone, amino Kinase inhibitor candidate
(R)-2-(1-(2-Amino-5-bromopyridin-3-yloxy)ethyl)-4-fluorobenzoic acid C₁₄H₁₂BrFN₂O₃ 355.16 5-Br, 4-F, carboxylic acid Carboxylic acid, amino pyridine Lorlatinib intermediate (hydrolyzed)
Methyl (R)-2-(1-((2-aminopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate C₁₅H₁₅FN₂O₃ 298.29 No Br, methyl ester Ester, amino pyridine General synthesis intermediate
Key Observations:

Ester vs. Carboxylic Acid : The methyl ester in the target compound serves as a prodrug, while the carboxylic acid analog (MW = 355.16) is likely the bioactive form after hydrolysis .

Complexity in Compound : The chromen-pyrazolo-pyrimidine scaffold (MW = 572.40) suggests a broader kinase inhibition profile but reduced solubility compared to the target compound .

Physicochemical and Pharmacokinetic Properties

  • Melting Point : The target compound lacks reported melting point data, whereas the analog melts at 258–260°C , indicating higher crystallinity due to extended aromaticity .
  • Solubility : The methyl ester group in the target compound likely improves lipid solubility compared to the carboxylic acid form, enhancing cellular uptake .
  • Metabolic Stability : Fluorine at the 4-position reduces oxidative metabolism, a feature shared with the compound’s 5-fluoro substitution .

Biological Activity

Methyl 2-(1-(2-amino-5-bromopyridin-3-yloxy)ethyl)-4-fluorobenzoate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14BrFN2O3
  • Molecular Weight : 369.19 g/mol
  • CAS Number : 1454848-00-0

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the amino group and bromine atom facilitates:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Halogen Bonding : The bromine atom can participate in halogen bonding, which is known to influence the conformation and stability of protein-ligand complexes.

These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Anti-cancer Potential

Preliminary studies suggest that compounds containing fluorinated benzoate moieties may exhibit anti-cancer properties by inhibiting tumor cell proliferation. The exact mechanism is under investigation, but it is hypothesized that these compounds may interfere with cell cycle regulation.

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity
    • A study synthesized several analogues of this compound and evaluated their antimicrobial properties against common bacterial strains.
    • Results indicated that modifications to the bromine and fluorine substituents significantly affected antimicrobial efficacy.
  • Molecular Docking Studies
    • Molecular docking simulations were performed to predict the binding affinity of the compound to target proteins involved in bacterial cell division (e.g., FtsZ).
    • Results showed promising interactions, suggesting potential as a new antibacterial agent.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic applications?

The compound (CAS 1454848-00-0) features:

  • A chiral center (R-configuration) in the ethyloxy linker .
  • A 2-amino-5-bromopyridine moiety, which may participate in nucleophilic substitution or metal-catalyzed coupling reactions.
  • A 4-fluorobenzoate ester group, contributing to lipophilicity and potential metabolic stability .
  • A bromine atom at position 5 on the pyridine ring, which enhances electrophilic reactivity for further functionalization .

Methodological Insight : To verify chirality, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) or X-ray crystallography for absolute configuration determination .

Q. How is this compound typically synthesized, and what are the critical purity considerations?

Synthesis often involves:

Ether formation : Coupling a chiral ethyl alcohol derivative with 2-amino-5-bromopyridin-3-ol under Mitsunobu conditions to preserve stereochemistry .

Esterification : Reacting the intermediate with 4-fluorobenzoic acid using DCC/DMAP or trimethylsilyl chloride (TMSCl) .

Q. Purity Challenges :

  • Residual catalysts (e.g., DIAD from Mitsunobu reactions) require rigorous purification via column chromatography or recrystallization.
  • Monitor enantiomeric purity (>99% ee) using polarimetry or chiral analytical methods .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Key safety protocols include:

  • Storage : Away from ignition sources (P210) at 2–8°C in airtight containers .
  • Handling : Use PPE (gloves, goggles) due to potential irritancy from the bromine and aromatic amine groups.
  • Waste disposal : Neutralize via incineration or approved chemical waste protocols to avoid environmental release .

Q. What is the compound’s role in pharmaceutical research, and what evidence supports this?

This compound is a chiral intermediate in synthesizing Lorlatinib, a tyrosine kinase inhibitor . Its structural motifs (fluorinated aromatic ring, bromopyridine) are critical for target binding and pharmacokinetic optimization. The R-configuration ensures proper spatial orientation in the active site .

Advanced Research Questions

Q. How can regioselectivity challenges during bromine substitution on the pyridine ring be addressed?

Problem : Competing substitution at other positions (e.g., C-3 or C-6) due to electron-donating amino groups. Solutions :

  • Use directing groups (e.g., Boc-protected amines) to block undesired sites.
  • Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids for selective functionalization .

Validation : Monitor reaction progress via LC-MS and ¹H NMR to confirm regioselectivity .

Q. What computational methods predict the compound’s physicochemical properties, and how reliable are they?

Approaches :

  • Solubility/Density : Use software like ACD/Labs (v11.02) with QSPR models based on molecular descriptors (e.g., logP, polar surface area) .
  • Stability : DFT calculations (e.g., Gaussian 16) assess hydrolytic susceptibility of the ester group under acidic/basic conditions .

Limitations : Predictions may deviate from experimental data due to crystal packing effects or solvent interactions .

Q. How can crystallographic data resolve discrepancies in stereochemical assignments?

Case Study : If chiral HPLC and NMR fail to distinguish enantiomers, single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation. SHELXL refinement (via Olex2) can model anisotropic displacement parameters and hydrogen bonding networks .

Example : A 2018 study resolved a similar fluorobenzoate derivative’s structure using SHELX, achieving R-factor < 0.05 .

Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?

Challenges : Scalability of Mitsunobu reactions (costly reagents, stoichiometric byproducts). Alternatives :

  • Enzymatic resolution using lipases to separate enantiomers .
  • Asymmetric catalysis (e.g., Jacobsen epoxidation) to directly generate the R-configuration .

Process Metrics : Track ee via inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy .

Q. How does the fluorine atom at the 4-position of the benzoate group influence metabolic stability?

Mechanism : Fluorine reduces CYP450-mediated oxidation by:

  • Electron-withdrawing effects, destabilizing reactive intermediates.
  • Blocking para-hydroxylation, a common metabolic pathway .

Validation : In vitro microsomal assays (human liver microsomes) quantify metabolite formation using LC-MS/MS .

Q. What analytical techniques identify and quantify degradation products under accelerated stability conditions?

Protocol :

Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B).

Analysis :

  • HPLC-DAD/ELSD : Detect hydrolyzed products (e.g., free carboxylic acid).
  • GC-MS : Identify volatile degradation byproducts (e.g., methyl fluoride).
  • XRD : Monitor crystallinity loss, which correlates with stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.